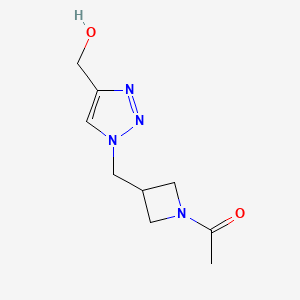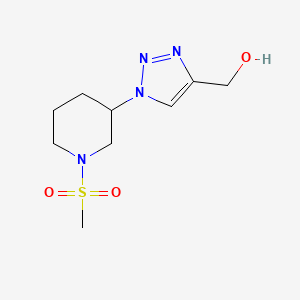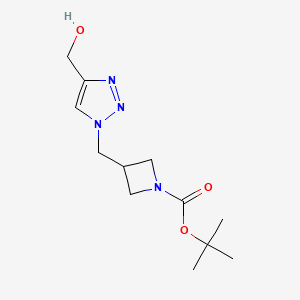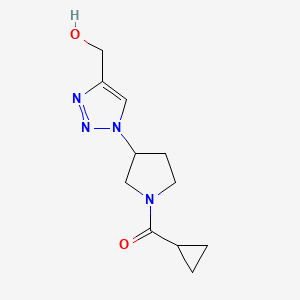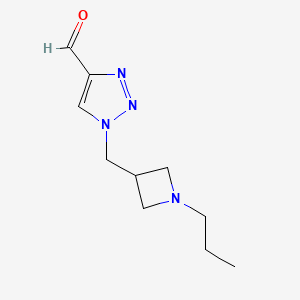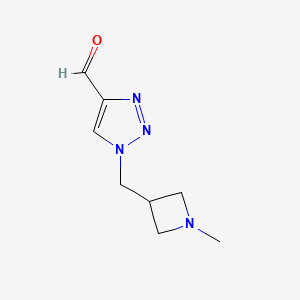
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone
説明
3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone, also known as EHPM, is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in the fabrication of a number of materials, such as polymers, nanomaterials, and pharmaceuticals. In addition, EHPM has been studied for its potential as a therapeutic agent in a variety of medical conditions.
科学的研究の応用
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone has a number of potential applications in scientific research. It has been studied for its potential to be used as a therapeutic agent in a variety of medical conditions, such as cardiovascular diseases, diabetes, and cancer. Additionally, (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone has been studied for its ability to act as a catalyst in the synthesis of a variety of materials, such as polymers, nanomaterials, and pharmaceuticals. It has also been used in the fabrication of a number of materials, such as nanomaterials and polymers.
作用機序
The mechanism of action of (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone is not fully understood, however it is believed to act as an agonist at the 5-HT1A receptor, which is a serotonin receptor. This is thought to be responsible for its potential therapeutic effects, as well as its ability to act as a catalyst in the synthesis of a variety of materials. Additionally, (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone has been found to interact with a number of other receptors, including the dopamine D2 receptor, which may also be involved in its mechanism of action.
Biochemical and Physiological Effects
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to affect the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs. Additionally, (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone has been found to interact with a number of other receptors, including the dopamine D2 receptor, which may be involved in its mechanism of action. Furthermore, (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone has been found to affect the release of neurotransmitters, such as serotonin and dopamine, which may be responsible for its potential therapeutic effects.
実験室実験の利点と制限
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone is its versatility, as it can be used in a variety of applications, such as the synthesis of a variety of materials, as well as its potential as a therapeutic agent. Additionally, (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone is a relatively simple molecule to synthesize, and can be produced in high yields. However, there are some limitations to using (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone in laboratory experiments, such as its potential to interact with a number of receptors, which may affect the results of the experiment.
将来の方向性
There are a number of potential future directions for research on (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone. One potential area of research is to further investigate its potential as a therapeutic agent in a variety of medical conditions. Additionally, further research could be conducted to better understand the mechanism of action of (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone, as well as its biochemical and physiological effects. Additionally, research could also be conducted to explore the potential of (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone to act as a catalyst in the synthesis of a variety of materials, such as polymers, nanomaterials, and pharmaceuticals. Finally, further research could be conducted to investigate the potential of (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone to interact with a number of other receptors, which may be involved in its mechanism of action.
特性
IUPAC Name |
(3-ethyl-4-hydroxypiperidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-10-9-15(8-5-12(10)16)13(17)11-3-6-14-7-4-11/h10-12,14,16H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSFFYMOHYOCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





